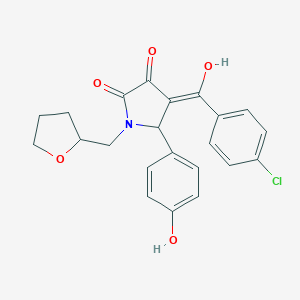
1-allyl-4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Allyl-4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, also known as ABF, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. ABF belongs to the class of pyrrolones and has a complex chemical structure.
科学研究应用
1-allyl-4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in various fields of research. In the field of medicinal chemistry, 1-allyl-4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to possess anticancer, antifungal, and antibacterial properties. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. 1-allyl-4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function.
作用机制
The mechanism of action of 1-allyl-4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. 1-allyl-4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activity of acetylcholinesterase, as mentioned earlier. The compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death mechanism. 1-allyl-4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activity of various enzymes involved in the biosynthesis of nucleic acids and proteins, which are essential for cell growth and division.
Biochemical and Physiological Effects
1-allyl-4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to have various biochemical and physiological effects on the body. The compound has been shown to induce apoptosis in cancer cells, which leads to the death of these cells. 1-allyl-4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has also been shown to inhibit the growth of bacteria and fungi, which makes it a potential candidate for the development of new antibiotics. 1-allyl-4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This effect may be beneficial in the treatment of Alzheimer's disease and other neurodegenerative disorders.
实验室实验的优点和局限性
1-allyl-4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and can be obtained in pure form through column chromatography. 1-allyl-4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to have various biological activities, which makes it a potential candidate for the development of new drugs. However, the compound has limited solubility in water, which may make it difficult to use in certain experiments. 1-allyl-4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one also has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
未来方向
There are several future directions for research on 1-allyl-4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. One area of research is the development of new drugs based on the structure of 1-allyl-4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. The compound has been shown to have various biological activities, which makes it a potential candidate for the development of new drugs for the treatment of cancer, Alzheimer's disease, and other disorders. Another area of research is the elucidation of the mechanism of action of 1-allyl-4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. The compound has been shown to inhibit the activity of various enzymes and receptors, but the exact mechanism of action is not fully understood. Further research in this area may lead to the development of more effective drugs based on the structure of 1-allyl-4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. Finally, research is needed to determine the safety and efficacy of 1-allyl-4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in vivo. The compound has been shown to have various biological activities in vitro, but its effectiveness in vivo is not fully understood. Further research in this area may lead to the development of new drugs for the treatment of various diseases.
合成方法
The synthesis of 1-allyl-4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 3-fluorobenzaldehyde with ethyl acetoacetate, followed by a Michael addition reaction with allyl bromide and a subsequent cyclization reaction. The final product is obtained after purification through column chromatography. The synthesis method is relatively simple and can be performed in a laboratory setting.
属性
分子式 |
C20H16FNO3 |
|---|---|
分子量 |
337.3 g/mol |
IUPAC 名称 |
(4Z)-5-(3-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-prop-2-enylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C20H16FNO3/c1-2-11-22-17(14-9-6-10-15(21)12-14)16(19(24)20(22)25)18(23)13-7-4-3-5-8-13/h2-10,12,17,23H,1,11H2/b18-16- |
InChI 键 |
SWFGLWAEXFMDND-VLGSPTGOSA-N |
手性 SMILES |
C=CCN1C(/C(=C(\C2=CC=CC=C2)/O)/C(=O)C1=O)C3=CC(=CC=C3)F |
SMILES |
C=CCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC(=CC=C3)F |
规范 SMILES |
C=CCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC(=CC=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282459.png)
![3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282460.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282461.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282463.png)
![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282464.png)
![5-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282465.png)


![4-acetyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282472.png)
![3-[3-hydroxy-5-(2-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282482.png)
![3-[2-(2-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282484.png)
![3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282489.png)
![3-[2-(4-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282490.png)
![3-[3-hydroxy-4-(4-methylbenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282491.png)